![molecular formula C15H17N3O3S B5722962 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as MMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cancer cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which can have therapeutic effects in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted inhibition of specific signaling pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for the study of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. One area of research is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another area of research is the identification of new targets for this compound, which can expand its potential applications in various fields. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways in the body.
合成方法
The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the reaction of the resulting product with 3-pyridinemethanol. The final product is obtained through purification and characterization techniques.
属性
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(2,20)21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWLQCJAVOHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

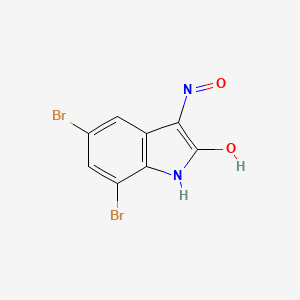
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
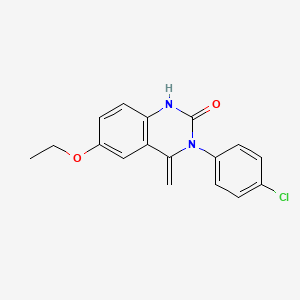
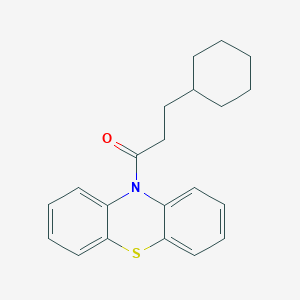

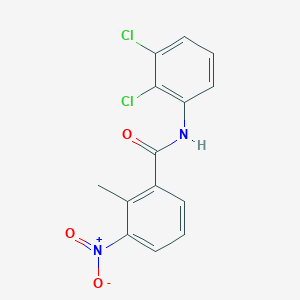
![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
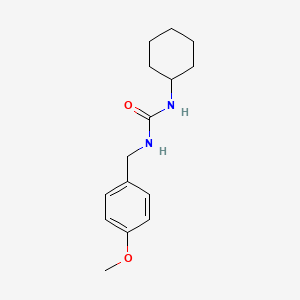
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)